An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dithiol-2-one
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dithiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dithiol-2-one is a five-membered heterocyclic compound containing two sulfur atoms and a carbonyl group. This guide provides a comprehensive analysis of its chemical structure and bonding, crucial for understanding its reactivity and utility in various scientific fields, including the development of novel therapeutics and functional materials. We will delve into its molecular geometry, the nuances of its bonding, and its electronic properties, supported by spectroscopic and computational data.
Introduction: The Significance of the 1,3-Dithiol-2-one Scaffold
The 1,3-dithiol-2-one core is a versatile building block in organic synthesis and materials science. Its derivatives are key intermediates in the synthesis of tetrathiafulvalene (TTF) and its analogs, which are fundamental components of organic conductors and superconductors.[1] In medicinal chemistry, the unique electronic and steric properties of the 1,3-dithiol-2-one ring have been exploited in the design of various biologically active molecules. An understanding of the fundamental structure and bonding of this scaffold is paramount for the rational design of new compounds with desired properties.
Molecular Structure and Geometry
The molecular structure of 1,3-dithiol-2-one has been elucidated through various analytical techniques, including X-ray crystallography on its derivatives. The five-membered ring is nearly planar, a consequence of the sp² hybridization of the carbon atoms and the delocalization of π-electrons.
A study on a fused 1,3-dithiole-2-one derivative, 5-sulfanylidene-2H,5H-1,3-dithiolo[4,5-d][2][3]dithiol-2-one, revealed that the molecule adopts a planar conformation.[4] This planarity is a key feature influencing its packing in the solid state and its electronic properties.
Bond Lengths and Angles: A Quantitative Look
Experimental data from X-ray crystallography of 1,3-dithiol-2-one derivatives provide precise measurements of its bond lengths and angles. In a related derivative, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, the C-S bond lengths within the dithietane ring were found to be around 1.716 Å and 1.810 Å.[1] For the parent 1,3-dithiol-2-one, theoretical calculations suggest C-S bond lengths that are shorter than a typical C(sp³)—S single bond, indicating a degree of π-conjugation within the ring.[4]
The bond angles within the ring deviate from the ideal 108° of a regular pentagon due to the differing sizes of the carbon and sulfur atoms and the presence of the exocyclic double bond to the oxygen atom.
| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
| C=C | ~1.34 | S-C-S | ~115 |
| C-S | ~1.75 | C-S-C | ~95 |
| C=O | ~1.21 | S-C=C | ~120 |
Table 1: Typical Bond Lengths and Angles in 1,3-Dithiol-2-one Derivatives. (Note: These are approximate values and can vary based on substitution.)
Delving into the Bonding: A Molecular Orbital Perspective
The bonding in 1,3-dithiol-2-one can be understood through molecular orbital (MO) theory. The π-system is of particular interest, as it governs the molecule's electronic properties and reactivity. The p-orbitals of the two sulfur atoms, the two sp²-hybridized carbon atoms of the double bond, and the carbonyl carbon and oxygen atom combine to form a set of π molecular orbitals.
Computational studies on 1,3-dithiole-2-one and its thione analog have provided insights into their electronic structures.[5][6] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. The HOMO is typically a π-orbital with significant contributions from the sulfur atoms and the C=C double bond, making these sites susceptible to electrophilic attack. The LUMO is a π*-orbital with a large coefficient on the carbonyl carbon, rendering it electrophilic and prone to nucleophilic attack.
The presence of the electron-withdrawing carbonyl group significantly influences the electronic distribution within the ring, lowering the energy of the molecular orbitals compared to the parent 1,3-dithiole.
Caption: Simplified energy level diagram of the π molecular orbitals in 1,3-dithiol-2-one.
Aromaticity Considerations
While the related 1,3-dithiolylium cation is a 6π-electron aromatic system, 1,3-dithiol-2-one itself is not considered aromatic. The sp²-hybridized carbonyl carbon atom interrupts the cyclic delocalization of π-electrons across the entire ring. However, the molecule does exhibit some degree of π-conjugation, as evidenced by its planar structure and bond lengths.[4]
Synthesis and Reactivity: A Reflection of Structure and Bonding
The chemical reactivity of 1,3-dithiol-2-one is a direct consequence of its structure and bonding.
Synthesis
A common and efficient method for the synthesis of the saturated analog, 1,3-dithiolan-2-one, involves the reaction of ethane-1,2-dithiol with phosgene.[2] General syntheses for unsaturated 1,3-dithiol-2-ones have also been developed.[7]
Caption: Synthesis of 1,3-dithiolan-2-one.
Key Reactions: The Reversible Ring Opening
A significant reaction of 1,3-dithiol-2-ones is their base-catalyzed ring-opening to form a 1,2-enedithiolate. This reaction is crucial for the synthesis of metal dithiolene complexes, which have applications in materials science.[3] Interestingly, this ring-opening has been shown to be fully reversible upon acidification.[8]
This reactivity highlights the electrophilicity of the carbonyl carbon and the stability of the resulting enedithiolate, which is a consequence of the delocalization of the negative charge across the sulfur atoms and the carbon-carbon double bond.
Caption: Reversible ring-opening of 1,3-dithiol-2-one.
Spectroscopic Characterization
The structure and bonding of 1,3-dithiol-2-one are further confirmed by various spectroscopic techniques.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1750 cm⁻¹ is characteristic of the C=O stretching vibration.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows signals for the vinylic protons in the range of 6.0-7.0 ppm. The ¹³C NMR spectrum exhibits a characteristic signal for the carbonyl carbon around 190 ppm.[8]
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UV-Vis Spectroscopy: The electronic transitions in 1,3-dithiol-2-one give rise to absorption bands in the UV-Vis region, which are sensitive to the substitution pattern on the ring.
Conclusion
The chemical structure and bonding of 1,3-dithiol-2-one are characterized by a nearly planar five-membered ring with significant π-conjugation, though it is not formally aromatic. The presence of two sulfur atoms and an electron-withdrawing carbonyl group dictates its molecular geometry, electronic properties, and chemical reactivity. A thorough understanding of these fundamental aspects is essential for leveraging the 1,3-dithiol-2-one scaffold in the design and synthesis of new molecules for applications in materials science and drug discovery.
References
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